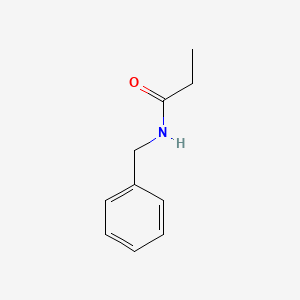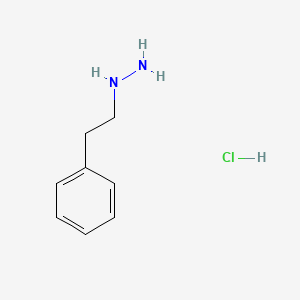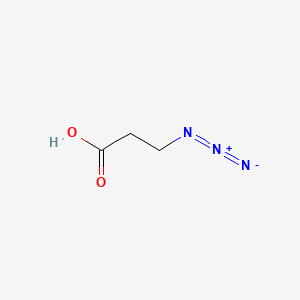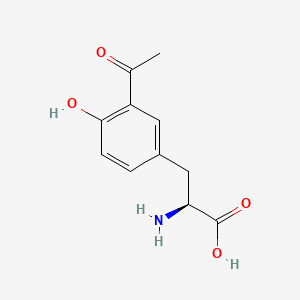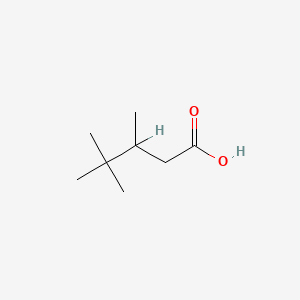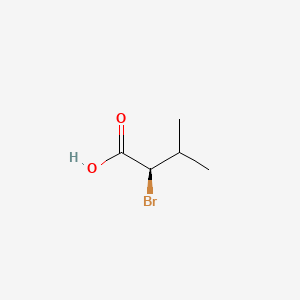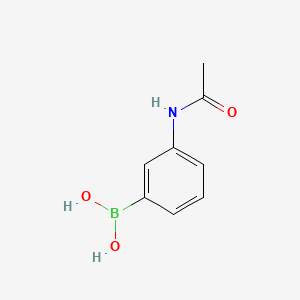
3-Bromo-2-chlorobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-bromo-2-chlorobenzoic acid and its derivatives involves several key steps, including ortho-metalation reactions. For example, upon treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at -50 degrees Celsius, lithium 3-chloro/bromo-2-lithiobenzoates are generated. These dianions can then be trapped and, after electrophilic quenching, afford a variety of simple 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 3-bromo-2-chlorobenzoic acid, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, has been determined by crystallography. These studies show the orientations and conformational relationships between various functional groups within the molecule, providing insights into its chemical behavior (Akinboye et al., 2008).
Chemical Reactions and Properties
3-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, it can participate in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, utilizing propargylic carboxylates containing halogenated alkynes as substrates. The reaction is highly diastereoselective, and the halogen atom at the alkyne terminus selectively promotes a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
The physical properties of 3-bromo-2-chlorobenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. For example, the crystal structure of compounds can reveal information about the stability and solubility of these molecules in different solvents, which is essential for their application in chemical synthesis (Tarighi et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-bromo-2-chlorobenzoic acid, such as acidity, reactivity with various organic and inorganic compounds, and its behavior under different chemical conditions, are foundational to its application in organic synthesis. Vibrational spectroscopy studies, for instance, provide detailed insights into the compound's reactivity and stability, informing its use in chemical reactions (Ramalingam et al., 2011).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- Ortho-metalation of 3-Bromo and 3-Chlorobenzoic Acids : Gohier and Mortier (2003) describe the synthesis of lithium 3-chloro/bromo-2-lithiobenzoates from 3-chloro/bromobenzoic acids, useful in generating a variety of substituted benzoic acids (Gohier & Mortier, 2003).
- Synthesis of Dapagliflozin : Yafei (2011) discusses the synthesis of an antidiabetic drug dapagliflozin using 5-bromo-2-chlorobenzoic acid as a starting material, showcasing its role in pharmaceutical synthesis (Yafei, 2011).
Material Science and Chemistry
- Halogen Bonding in Solid Solutions : Pramanik, Pavan, and Guru Row (2017) explore the role of halogen bonds, particularly in isomeric compounds like 4-bromo-2-chlorobenzoic acid, in determining the packing preferences in solid solutions (Pramanik, Pavan, & Guru Row, 2017).
- Thermodynamic Properties of Halobenzoic Acids : Chirico et al. (2017) provide a critical evaluation of thermodynamic properties of halobenzoic acids, including bromo- and chlorobenzoic acids, through experimental and computational methods (Chirico et al., 2017).
Environmental and Biological Studies
- Biodegradation of Chlorobenzoates : Dorn, Hellwig, Reineke, and Knackmuss (2004) describe the biodegradation of 3-chlorobenzoic acid by a pseudomonad, highlighting its environmental relevance and potential in bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
- Fluorescence Properties in Lanthanide Complexes : Yue et al. (2014) discuss the synthesis and characterization of lanthanide complexes using halogenated benzoic acid, indicating its application in material sciences, particularly in luminescence studies (Yue et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURMIDMOXCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275017 | |
| Record name | 3-bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorobenzoic acid | |
CAS RN |
56961-27-4 | |
| Record name | 3-Bromo-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)





